4-Bromobenzenesulfonamide
Overview
Description
4-Bromobenzenesulfonamide is an organic compound with the molecular formula C6H6BrNO2S. It is a derivative of benzenesulfonamide, where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and its role as a reagent in organic synthesis .
Mechanism of Action
Target of Action
4-Bromobenzenesulfonamide is a metabolite of ebrotidine , a new H2-receptor antagonist . The primary target of this compound is the H2 receptor, which plays a crucial role in the regulation of gastric acid secretion.
Mode of Action
As a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA), sulfonamides like this compound inhibit the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By binding to the H2 receptor, it prevents the action of histamine, thereby reducing the production of stomach acid.
Biochemical Pathways
The compound affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting this pathway, it prevents the production of essential components for bacterial growth and replication, leading to the bacteriostatic effect.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth by preventing the synthesis of folic acid . This leads to a decrease in the production of DNA and proteins necessary for bacterial survival and replication.
Biochemical Analysis
Biochemical Properties
4-Bromobenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the preparation of cobalt(III) complexes of N,R-sulfonyldithiocarbimate anion . Additionally, it is involved in the synthesis of substituted-phenylethynylbenzenesulfonamides, which have shown inhibitory effects against carbonic anhydrase IX (CA IX) and carbonic anhydrase II (CA II) . These interactions highlight the compound’s potential in enzyme inhibition and its role in biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many solid tumors . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has shown significant inhibitory effects against breast cancer cell lines, such as MDA-MB-231 and MCF-7, indicating its potential as an antiproliferative agent .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to carbonic anhydrase IX and II, inhibiting their activity . This inhibition affects the enzyme’s ability to regulate pH levels within cells, leading to alterations in cellular processes. Additionally, the compound’s structure allows it to interact with other biomolecules, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound can induce apoptosis in cancer cells, with significant increases in annexin V-FITC percent observed over time . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown inhibitory effects on enzyme activity and cellular proliferation . At higher doses, it may exhibit toxic or adverse effects. It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase IX and II, influencing metabolic flux and metabolite levels . The compound’s role as a metabolite of ebrotidine further highlights its involvement in metabolic processes . Understanding these pathways is crucial for elucidating the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its activity and interactions with other biomolecules, further influencing its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azidobenzenesulfonamide .
Scientific Research Applications
4-Bromobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research explores its role in developing new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-Methoxybenzenesulfonamide
- 4-Trifluoromethylbenzenesulfonamide
- 4-Cyanobenzenesulfonamide
Comparison: 4-Bromobenzenesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. For example, the bromine atom can participate in specific substitution reactions that other substituents may not undergo. Additionally, the compound’s biological activity may differ based on the nature of the substituent on the benzene ring .
Properties
IUPAC Name |
4-bromobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYQHICBPYRHQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220373 | |
Record name | 4-Bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-34-8 | |
Record name | 4-Bromobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromobenzenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-Bromobenzenesulfonamide?
A: this compound is an organobromine compound with the molecular formula C6H6BrNO2S and a molecular weight of 250.11 g/mol []. Its structure consists of a benzene ring substituted with a bromine atom at the para position and a sulfonamide group (-SO2NH2) attached directly to the ring.
Q2: How is this compound detected and characterized in biological samples?
A: Researchers utilized High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) to identify and quantify this compound in human urine samples. This technique allowed for the separation and detection of the compound alongside its metabolites, including ebrotidine and its S-oxidized forms [].
Q3: Has this compound been found as a metabolite of any pharmaceuticals?
A: Yes, this compound has been identified as a metabolite of ebrotidine, a H2-receptor antagonist with gastric mucosal protective properties [, ]. Studies have confirmed its presence in human urine after ebrotidine administration.
Q4: What types of chemical reactions can this compound participate in?
A: The bromine atom in this compound allows for further derivatization. This compound can act as a building block for more complex molecules. For example, it serves as a precursor for synthesizing various N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides, investigated as potential therapeutic agents for Alzheimer's disease [].
Q5: Are there any crystallographic studies available for this compound derivatives?
A: Yes, the crystal structure of N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl)-4-bromobenzenesulfonamide dimethylformamide monosolvate, a derivative of this compound, has been reported []. This information helps understand the spatial arrangement of atoms within the molecule and its potential interactions with other molecules.
Q6: Is there any research investigating the metabolic fate of compounds similar to this compound?
A: Researchers have studied the metabolism of N-alkyl-4-bromobenzenesulfonamides in mice to understand their metabolic pathways and potential correlations with anticonvulsant activity []. This research sheds light on how the body processes these compounds and their potential pharmacological effects.
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